N,N-Dimethyl benzoimidazole-1-sulfonamide
Overview
Description
Mechanism of Action
Target of Action
It is known that sulfonamide drugs often target enzymes likecarbonic anhydrase and dihydropteroate synthetase , which play crucial roles in various biological processes .
Mode of Action
Sulfonamides are generally known to inhibit the aforementioned enzymes, thereby disrupting the normal functioning of cells .
Result of Action
The inhibition of key enzymes by sulfonamides generally results in the disruption of essential biological processes in target organisms .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl benzoimidazole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to interact with transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . These interactions are crucial for the compound’s anti-inflammatory and other biological activities. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activities. For instance, benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects. For example, benzimidazole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzimidazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are important factors that influence its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For example, benzimidazole derivatives have been shown to interact with P-glycoprotein, a transporter that plays a role in drug efflux . This interaction may affect the compound’s localization and accumulation within cells and tissues, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, benzimidazole derivatives have been reported to localize to the mitochondria, where they exert their effects on mitochondrial function . This localization is crucial for the compound’s overall biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl benzoimidazole-1-sulfonamide typically involves the reaction of benzoimidazole with dimethylamine and a sulfonylating agent. One common method includes the use of benzoimidazole, dimethylamine, and chlorosulfonic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl benzoimidazole-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Comparison with Similar Compounds
- N-Methyl benzoimidazole-1-sulfonamide
- N,N-Diethyl benzoimidazole-1-sulfonamide
- N,N-Dimethyl benzoimidazole-2-sulfonamide
Comparison: N,N-Dimethyl benzoimidazole-1-sulfonamide is unique due to its specific substitution pattern on the benzoimidazole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity . For example, the presence of two methyl groups on the nitrogen atom can influence its interaction with biological targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
N,N-dimethylbenzimidazole-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-11(2)15(13,14)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIDHANDJYSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349593 | |
Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349422-98-6 | |
Record name | N,N-Dimethyl-1H-benzimidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.